molecular formula C17H18N2O4 B5875724 N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B5875724
M. Wt: 314.34 g/mol
InChI Key: DDAMLLRZBXZMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as DENSPM, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamides and has been found to exhibit anti-cancer properties in various preclinical studies.

Mechanism of Action

Target of Action

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as Oprea1_331846, is a complex compound with a specific target of action. The primary targets of this compound are endosomal trafficking pathways . These pathways are exploited by multiple toxins and viruses . The compound acts as a selective inhibitor, blocking the entry of these harmful agents into mammalian cells .

Mode of Action

The compound interacts with its targets by inhibiting the intoxication by lethal toxins and blocking the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This interaction results in changes in the cellular environment, preventing the harmful effects of these toxins and viruses .

Biochemical Pathways

The affected biochemical pathways primarily involve the endosomal trafficking pathways. By inhibiting these pathways, Oprea1_331846 disrupts the normal functioning of toxins and viruses, preventing them from entering and damaging mammalian cells .

Pharmacokinetics

Similar compounds have shown to be well absorbed from the gastrointestinal tract following oral administration . The extent of systemic exposure to these compounds and their metabolites increased in an approximately dose-proportional manner . More research is needed to fully understand the ADME properties of Oprea1_331846 and their impact on bioavailability.

Result of Action

The result of Oprea1_331846’s action is the inhibition of the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This leads to a reduction in the harmful effects of these agents, protecting the cells from damage .

Action Environment

The action of Oprea1_331846 can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect the action, efficacy, and stability of the compound

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-23-15-9-8-13(10-14(15)19(21)22)17(20)18-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAMLLRZBXZMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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